molecular formula C26H25NO5 B11605624 methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11605624
M. Wt: 431.5 g/mol
InChI Key: ZTPONMCAKUQCHH-UHFFFAOYSA-N
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Description

METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives

Preparation Methods

The synthesis of METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives, such as:

  • METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
  • 2-Methoxy-4-(prop-2-en-1-yl)phenol
  • (2E)-1-(4-Pyridinyl)-3-[7-(trifluoromethyl)-2-quinolinyl]-2-propen-1-one

These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of METHYL 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 4-(3-ethoxy-4-prop-2-enoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C26H25NO5/c1-5-13-32-19-12-11-16(14-20(19)31-6-2)22-21(26(29)30-4)15(3)27-24-17-9-7-8-10-18(17)25(28)23(22)24/h5,7-12,14,22,27H,1,6,13H2,2-4H3

InChI Key

ZTPONMCAKUQCHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OCC=C

Origin of Product

United States

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